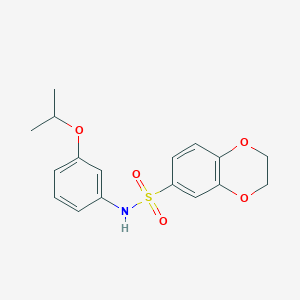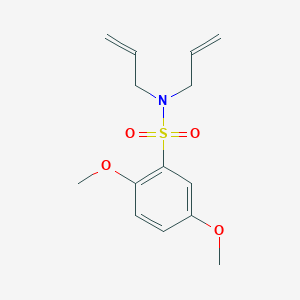
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as GSK1016790A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxine sulfonamides and has been found to have a potent and selective effect on a specific type of ion channel in the nervous system.
作用機序
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a potent and selective antagonist of the TRPV4 ion channel, which is expressed in various tissues including the nervous system, lungs, kidneys, and skin. By blocking the activity of this ion channel, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can modulate the function of various physiological processes such as pain sensation, inflammation, and osmoregulation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can modulate the function of various physiological processes such as pain sensation, inflammation, and osmoregulation. It has been found to have a potent analgesic effect in various animal models of pain, including neuropathic pain and inflammatory pain. Additionally, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have anti-inflammatory effects in various animal models of inflammation, including acute lung injury and colitis.
実験室実験の利点と制限
One of the main advantages of using N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its potent and selective effect on the TRPV4 ion channel, which allows for precise modulation of the function of this ion channel. Additionally, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied in various animal models of pain and inflammation, which provides a strong foundation for further research. However, one of the limitations of using N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its relatively low solubility, which can limit its effectiveness in certain experimental conditions.
将来の方向性
There are several potential future directions for research on N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide on the TRPV4 ion channel, as well as its potential effects on other ion channels and receptors. Finally, there is a need for the development of more potent and selective TRPV4 antagonists, which could have significant therapeutic potential for various diseases and disorders.
合成法
The synthesis of N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, starting with the reaction of 3-isopropoxyphenol with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonyl ether. This intermediate is then reacted with 1,2-dimethoxybenzene in the presence of a palladium catalyst to form the benzodioxine ring system. The final step involves the introduction of the sulfonamide group using a suitable reagent.
科学的研究の応用
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a potent and selective effect on the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a crucial role in the regulation of various physiological processes such as pain sensation, inflammation, and osmoregulation.
特性
IUPAC Name |
N-(3-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12(2)23-14-5-3-4-13(10-14)18-24(19,20)15-6-7-16-17(11-15)22-9-8-21-16/h3-7,10-12,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRMKPFKJCSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297003.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)